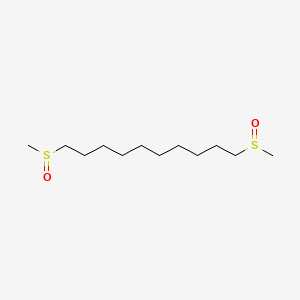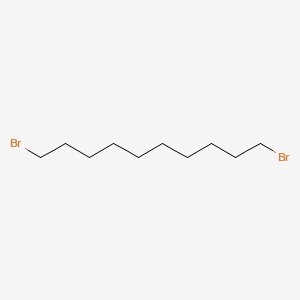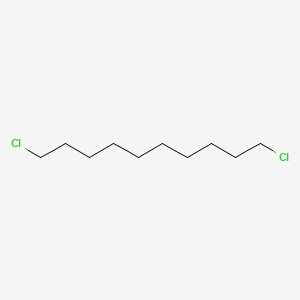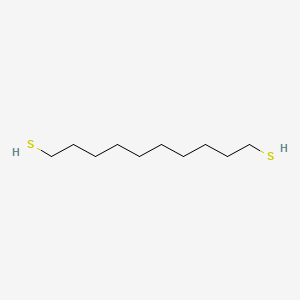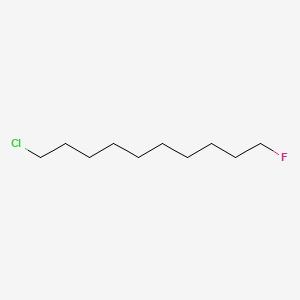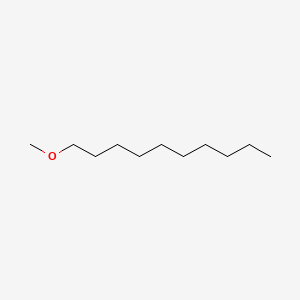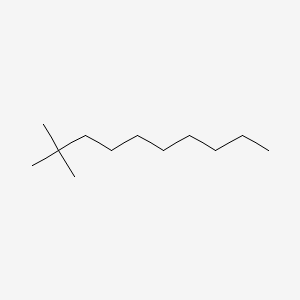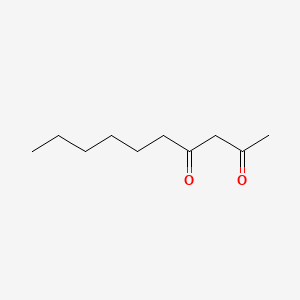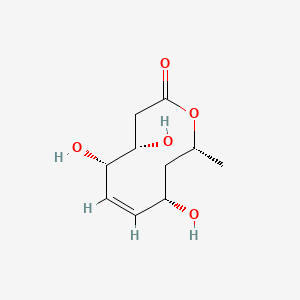
(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one
Overview
Description
Decarestrictine D is a 10-membered lactone which potently inhibits cholesterol biosynthesis and shows hypolipidemic activity.
Scientific Research Applications
CNS Affecting Activity
Compounds with a similar structure to the specified chemical have shown potential as antidepressant, anxiolytic, and neuroleptic agents. They also display moderate to good antiprolactinic and antihypertensive activity, indicating their relevance in neuroscience and pharmacology research (Bernardi et al., 1983).
Diagnostic Assays for Bacterial Infections
Research on addition compounds with similar structures to the specified chemical has been conducted in the development of diagnostic assays for bacterial infections like Chlamydia trachomatis and Neisseria gonorrhoeae. This suggests the chemical's potential application in the field of diagnostic microbiology and infectious diseases (Pourahmadi et al., 2000).
Antioxidant Activity
Derivatives of the specified compound have been studied for their in vitro antioxidant activities. Such research is crucial in understanding the potential health benefits and therapeutic applications of these compounds in combating oxidative stress-related disorders (Yüksek et al., 2015).
Molecular Engineering
Studies have been conducted on hexaphenylbenzene derivatives, structurally related to the specified compound, for their use in engineering hydrogen-bonded molecular crystals. This research is significant in the field of materials science, particularly in designing materials with predetermined properties (Maly et al., 2007).
Chiral Discrimination in Liquid Chromatography
Research involving derivatives of the specified compound has contributed to understanding chiral discrimination in liquid chromatography. This is vital for the separation of enantiomers in chemical analysis and pharmaceutical research (Yashima et al., 1996).
Liquid Crystal Synthesis
Studies on fluorophobic effects in compounds structurally related to the specified chemical have led to the synthesis of simple rodlike liquid crystals. This research is significant in the field of liquid crystal technology, which has applications in displays and other electronic devices (Johansson et al., 1997).
Traditional Herbal Medicine
Compounds structurally similar to the specified chemical have been isolated from traditional herbal medicines like 'Chuanwu'. Such research highlights the chemical's potential in the study of natural products and their medicinal applications (Lei et al., 2011).
Mechanism of Action
Mode of Action
The exact mode of action of Decarestrictine D remains incompletely understood. It is known to exhibit inhibitory activity against cholesterol levels , but the specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
Decarestrictine D is known to affect cholesterol biosynthesis . It is utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics . The specific biochemical pathways and their downstream effects are still being studied.
Pharmacokinetics
Its synthesis involves key steps such as cross-metathesis or ring-closing metathesis and yamaguchi macrolactonization . These steps could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Decarestrictine D’s action are primarily its inhibitory activity against cholesterol levels . It is also utilized as a receptor for glycosylation reactions to synthesize novel hybrid antibiotics
Action Environment
The action of Decarestrictine D can be influenced by environmental factors. For instance, under acidic conditions during fermentation, Decarestrictine D is converted into other compounds . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.
Biochemical Analysis
Biochemical Properties
Decarestrictine D plays a significant role in biochemical reactions. It exhibits inhibitory activity against cholesterol levels . It interacts with enzymes involved in cholesterol biosynthesis, leading to a decrease in cholesterol production . The nature of these interactions is inhibitory, with Decarestrictine D binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions .
Cellular Effects
Decarestrictine D has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the biosynthesis of cholesterol, a critical component of cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, as cholesterol plays a vital role in these processes .
Molecular Mechanism
The molecular mechanism of Decarestrictine D involves its binding interactions with biomolecules, specifically enzymes involved in cholesterol biosynthesis . It acts as an enzyme inhibitor, binding to the active sites of these enzymes and preventing them from catalyzing the conversion of substrates into products . This inhibition leads to a decrease in cholesterol production, impacting various cellular functions .
Metabolic Pathways
Decarestrictine D is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with enzymes in this pathway, acting as an inhibitor and reducing the production of cholesterol .
Properties
IUPAC Name |
(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMMWMJBUOCCFZ-OJIZAPILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017473 | |
| Record name | Decarestrictine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127393-89-9 | |
| Record name | Decarestrictine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarestrictine D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


